An In-Depth Technical Guide to 2-Amino-3-methoxybenzonitrile (CAS: 148932-68-7)
An In-Depth Technical Guide to 2-Amino-3-methoxybenzonitrile (CAS: 148932-68-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methoxybenzonitrile, also known as 3-methoxyanthranilonitrile, is a substituted aromatic compound of significant interest to the medicinal chemistry and drug discovery sectors. As a bespoke building block, its unique arrangement of amino, methoxy, and nitrile functional groups offers a versatile platform for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. The strategic placement of these groups—an electron-donating amine and methoxy group ortho and meta to an electron-withdrawing nitrile—creates a nuanced reactivity profile that can be exploited for targeted molecular design.
This guide provides a comprehensive technical overview of 2-Amino-3-methoxybenzonitrile, including its physicochemical properties, a detailed examination of a proposed synthetic pathway with mechanistic rationale, its applications in modern drug development, and essential safety and handling protocols.
Section 1: Core Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its application in a research setting. 2-Amino-3-methoxybenzonitrile is registered under CAS Number 148932-68-7.[1] Its key properties are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 148932-68-7 | [1] |
| Molecular Formula | C₈H₈N₂O | [2][3] |
| Molecular Weight | 148.16 g/mol | [2] |
| Synonyms | 3-Methoxyanthranilonitrile | [4] |
| Appearance | Solid, typically white to off-white | [2] |
| Boiling Point | 286.9 ± 30.0 °C (Predicted) | |
| Density | 1.17 ± 0.1 g/cm³ (Predicted) | |
| pKa | 1.75 ± 0.10 (Predicted) | |
| Solubility | Low solubility in water; Soluble in organic solvents such as ethanol and chloroform. | [2] |
Note: Predicted values are computationally derived and should be used as an estimate pending experimental verification.
Section 2: Synthesis and Mechanistic Insights
While numerous custom synthesis routes exist, a definitive, publicly available protocol for 2-Amino-3-methoxybenzonitrile is not widely documented. Therefore, a logical and chemically sound synthetic route is proposed here, based on established organic chemistry principles for analogous structures.[5][6] The strategy involves the nitration of a commercially available precursor followed by the reduction of the nitro group.
Proposed Synthetic Workflow
The proposed synthesis begins with 3-methoxybenzonitrile and proceeds through two key transformations: electrophilic aromatic nitration and subsequent reduction.
Caption: A proposed two-step synthetic workflow for 2-Amino-3-methoxybenzonitrile.
Causality and Experimental Rationale
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Electrophilic Nitration: The methoxy group (-OCH₃) on the starting material, 3-methoxybenzonitrile, is a powerful ortho-, para-directing group due to its electron-donating resonance effect.[7] The nitrile group (-CN) is a meta-directing deactivator. The directing effects combine to strongly favor the introduction of the nitro group (-NO₂) at the C2 position, which is ortho to the methoxy group and meta to the nitrile. Using a standard nitrating mixture of nitric acid and sulfuric acid at low temperatures is a well-established method to control this exothermic reaction and prevent over-nitration.
-
Nitro Group Reduction: The reduction of an aromatic nitro group to a primary amine is a robust and high-yielding transformation. Several methods are effective. A common laboratory-scale method involves using a metal in acidic or neutral media, such as iron powder with ammonium chloride.[6] This method is often preferred for its cost-effectiveness and milder conditions compared to catalytic hydrogenation. Alternatively, catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst provides a cleaner reaction profile, yielding water as the only byproduct, which can be advantageous for simplifying purification.
Step-by-Step Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on analogous reactions. It must be thoroughly tested and optimized in a controlled laboratory setting by qualified personnel.
Step 1: Synthesis of 2-Nitro-3-methoxybenzonitrile
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Apparatus Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.
-
Reagent Charging: Charge the flask with 3-methoxybenzonitrile (1.0 eq). Slowly add concentrated sulfuric acid (3-4 eq) while stirring and maintaining the internal temperature below 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate beaker cooled in an ice bath. Add this mixture dropwise to the flask via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the solid under vacuum. The crude 2-nitro-3-methoxybenzonitrile can be purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of 2-Amino-3-methoxybenzonitrile
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Apparatus Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2-nitro-3-methoxybenzonitrile (1.0 eq) from the previous step and ethanol or a mixture of ethanol/water.
-
Reagent Addition: Add iron powder (3-5 eq) and a solution of ammonium chloride (0.5 eq) in water.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC (typically 2-4 hours).
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.
-
Extraction & Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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Final Purification: Purify the crude 2-Amino-3-methoxybenzonitrile by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Amino-3-methoxybenzonitrile lies in its role as a versatile intermediate for synthesizing biologically active molecules.
Established Applications
Published research highlights its use as a key precursor for:
-
Dual 5-HT5A/5-HT7 Receptor Ligands: It is used in the preparation of cyclic guanidines that target serotonin receptors, which are implicated in various neurological processes, including mood, sleep, and cognition.[4]
-
Antimitotic Agents: The compound serves as a starting material for 2- and 3-aminobenzo[b]thiophenes, a class of molecules investigated for their ability to inhibit cell division, a key mechanism in cancer therapy.[4]
The Role of the Aminobenzonitrile Scaffold
The aminobenzonitrile structural motif is a "privileged scaffold" in medicinal chemistry. The nitrile group is a particularly valuable pharmacophore.[8] It is a metabolically robust, polar group that can act as a hydrogen bond acceptor, mimicking the function of a carbonyl or hydroxyl group.[8] Furthermore, its linear geometry and small size allow it to fit into tight binding pockets within enzymes or receptors.
The adjacent amino group provides a crucial handle for further chemical elaboration. It can be acylated, alkylated, or used as a nucleophile in cyclization reactions to build more complex heterocyclic frameworks such as quinazolines, benzimidazoles, or benzothiazoles—ring systems that are prevalent in a vast number of approved drugs.[9]
Caption: Logical workflow for utilizing 2-Amino-3-methoxybenzonitrile in drug discovery.
Section 4: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with fine chemicals. 2-Amino-3-methoxybenzonitrile possesses several hazards that require careful management.
Hazard Identification
| Hazard Class | GHS Statement(s) |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.
-
Ventilation: Ensure adequate local exhaust ventilation to minimize inhalation exposure.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and dark place.[2] The storage area should be well-ventilated and separate from incompatible materials such as strong oxidizing agents and acids.[2]
-
Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the material using appropriate tools and place it in a sealed container for disposal. Dispose of waste in accordance with all local, state, and federal regulations.
Conclusion
2-Amino-3-methoxybenzonitrile is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure provides multiple avenues for synthetic exploration, leading to the development of diverse molecular libraries with the potential for significant biological activity. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this compound to advance their drug discovery programs and contribute to the development of next-generation therapeutics.
References
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Chemical Synthesis. The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. [Link]
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PubChemLite. 2-amino-3-methoxybenzonitrile (C8H8N2O). [Link]
- Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
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IOSR Journal. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]
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National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [Link]
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